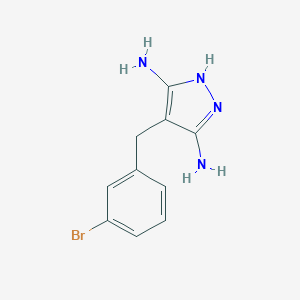![molecular formula C25H18F2N4O2S B292124 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292124.png)
2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide is still being studied. However, it is believed that the anti-cancer and anti-inflammatory properties of this chemical compound are due to its ability to inhibit certain enzymes and pathways involved in these processes.
Biochemical and physiological effects:
Studies have shown that 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide has minimal toxicity and does not have any significant effects on normal cells. However, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide in lab experiments is its ability to selectively target cancer cells and reduce inflammation in animal models of inflammatory diseases. However, one limitation is that the mechanism of action of this chemical compound is still being studied, and more research is needed to fully understand its effects.
Future Directions
There are several future directions for research on 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide. One direction is to further study its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for this chemical compound to make it more widely available for scientific research.
Synthesis Methods
The synthesis of 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 4-fluorobenzaldehyde, hydrazine hydrate, and ethyl acetoacetate in the presence of a catalyst. The resulting product is then further reacted with phenyl isothiocyanate and triethylamine to obtain the final product.
Scientific Research Applications
2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide has shown potential in scientific research applications, particularly in the field of medicine. Studies have shown that this chemical compound has anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases.
properties
Molecular Formula |
C25H18F2N4O2S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[3,5-bis(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C25H18F2N4O2S/c26-19-10-6-16(7-11-19)21-14-22(17-8-12-20(27)13-9-17)31(30-21)23(32)15-34-25-29-28-24(33-25)18-4-2-1-3-5-18/h1-13,22H,14-15H2 |
InChI Key |
OLRZTBJBUMDSHJ-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone](/img/structure/B292041.png)
![3-ethylsulfanyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292043.png)
![9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B292044.png)
![N-methyl-N'-[(5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9-ylsulfanyl)acetyl]urea](/img/structure/B292045.png)
![Ethyl 5-phenyl-3-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B292047.png)
![N-({[5-(3-amino-5-phenyl-2-thienyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292050.png)
![4-[(2E)-2-(2-amino-6-cyano-7-imino-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292052.png)
![10-(Pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione](/img/structure/B292054.png)

![2,7-Diamino-3-(2-furylmethyl)-5-(5-methyl-2-furyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292057.png)
![2,7-Diamino-5-phenyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292058.png)
![2-{[4-cyclohexyl-5-(4,5-dihydro-2H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292060.png)

![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)